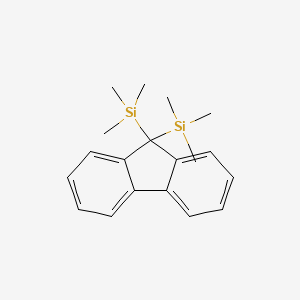
Octyl dihydrogen phosphate
Vue d'ensemble
Description
C8H19O4P
. It is a colorless to pale yellow liquid that is soluble in organic solvents and slightly soluble in water. This compound is used in various industrial applications due to its surfactant properties and its ability to act as a flame retardant.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with octanol. The reaction typically involves the following steps:
Reactants: Phosphoric acid and octanol.
Catalyst: A strong acid such as sulfuric acid or a suitable esterification catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions to remove water formed during the reaction, which drives the equilibrium towards the formation of the ester.
The general reaction can be represented as:
H3PO4+C8H17OH→C8H19O4P+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The reaction is typically conducted at elevated temperatures and may involve the use of azeotropic distillation to remove water and drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Octyl dihydrogen phosphate can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and octanol.
Esterification and Transesterification: It can react with other alcohols to form different esters of phosphoric acid.
Oxidation and Reduction: While this compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Esterification: Alcohols, acid catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Phosphoric acid and octanol.
Esterification: Various alkyl phosphates depending on the alcohol used.
Oxidation: Phosphoric acid derivatives.
Reduction: Reduced phosphorus compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, octyl dihydrogen phosphate is used as a surfactant and emulsifying agent. It helps in the formation of stable emulsions and is used in the synthesis of various organic compounds.
Biology
In biological research, it is used in the preparation of liposomes and other lipid-based delivery systems. Its surfactant properties help in the stabilization of these systems.
Medicine
This compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and liposomes, which can encapsulate drugs and enhance their bioavailability.
Industry
In industrial applications, it is used as a flame retardant, plasticizer, and anti-wear additive in lubricants. Its ability to form stable emulsions makes it valuable in the formulation of paints, coatings, and adhesives.
Mécanisme D'action
The mechanism by which octyl dihydrogen phosphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it interacts with lipid bilayers, enhancing the stability and delivery of encapsulated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexyl dihydrogen phosphate
- Decyl dihydrogen phosphate
- Dodecyl dihydrogen phosphate
Comparison
Compared to hexyl dihydrogen phosphate and decyl dihydrogen phosphate, octyl dihydrogen phosphate has a balanced hydrophobic and hydrophilic character, making it more versatile in forming stable emulsions. Dodecyl dihydrogen phosphate, with a longer alkyl chain, may provide better hydrophobic interactions but can be less soluble in water.
This compound stands out due to its optimal chain length, which provides a good balance between solubility and hydrophobic interactions, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
39407-03-9 |
|---|---|
Formule moléculaire |
C8H21O5P |
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
octan-1-ol;phosphoric acid |
InChI |
InChI=1S/C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-8H2,1H3;(H3,1,2,3,4) |
Clé InChI |
UKYVGPUQPISXHD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)O |
SMILES canonique |
CCCCCCCCO.OP(=O)(O)O |
| 3991-73-9 39407-03-9 |
|
Description physique |
Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1632832.png)





